molecular formula C23H28N2O4 B14758401 N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide

N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide

Cat. No.: B14758401
M. Wt: 396.5 g/mol
InChI Key: RFDBZWFQRISJIT-UHFFFAOYSA-N
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Description

N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide involves multiple steps, typically starting with the preparation of the azetidinone core. The key steps include:

    Formation of the Azetidinone Core: This is achieved through a cyclization reaction involving a β-lactam precursor.

    Introduction of the Acetyloxy Group: The acetyloxy group is introduced via esterification reactions.

    Attachment of the Phenylmethoxy and Phenylmethyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmaceuticals: It is explored for its potential use in drug development, particularly in the treatment of bacterial infections and other diseases.

Mechanism of Action

The mechanism of action of N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3R,4S)-4-[(Hydroxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide
  • N-[[(2R,3R,4S)-4-[(Methoxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide

Uniqueness

N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(acetamidomethyl)-1-benzyl-3-phenylmethoxyazetidin-2-yl]methyl acetate

InChI

InChI=1S/C23H28N2O4/c1-17(26)24-13-21-23(29-15-20-11-7-4-8-12-20)22(16-28-18(2)27)25(21)14-19-9-5-3-6-10-19/h3-12,21-23H,13-16H2,1-2H3,(H,24,26)

InChI Key

RFDBZWFQRISJIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1C(C(N1CC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

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